(9H-fluoren-9-yl)methyl piperidine-1-carboxylate
Overview
Description
(9H-fluoren-9-yl)methyl piperidine-1-carboxylate: is an organic compound with the molecular formula C19H21N . It is commonly used as an intermediate in the synthesis of various chemical compounds, particularly in the field of organic synthesis . The compound is known for its stability and solubility in polar solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate typically involves a two-step reaction process . The first step involves the reaction of 9-fluorenylmethanol with 2-ethylaminochloroalkane to produce 1-(9-fluorenylmethyl)ethylamine. In the second step, the product is reacted with sodium hydroxide in acetonitrile to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (9H-fluoren-9-yl)methyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenylmethylamines .
Scientific Research Applications
Chemistry: In chemistry, (9H-fluoren-9-yl)methyl piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of fluorenylmethoxycarbonyl (FMOC) derivatives, which are widely used as protecting groups in peptide synthesis.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl piperidine-1-carboxylate involves its interaction with enzymes and proteins involved in peptide synthesis. The compound acts as a protecting group for amino acids, preventing unwanted side reactions during peptide bond formation . It interacts with peptidyl transferases and proteases, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
- (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
- 1-(9H-fluoren-9-ylmethyl)piperidine
- 1-(9-fluorenylmethyl)piperidine
Uniqueness: (9H-fluoren-9-yl)methyl piperidine-1-carboxylate is unique due to its specific structure, which includes a fluorenyl group and a piperidine ring. This structure imparts unique chemical properties, such as stability and solubility, making it highly valuable in organic synthesis and peptide chemistry .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(21-12-6-1-7-13-21)23-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMIFYJJOPYXBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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